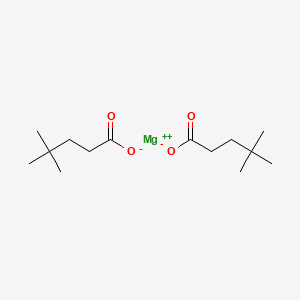

Magnesium neoheptanoate

Description

Magnesium neoheptanoate is a chemical compound that belongs to the class of magnesium carboxylates. It is formed by the reaction of magnesium with neoheptanoic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No. |

93893-95-9 |

|---|---|

Molecular Formula |

C14H26MgO4 |

Molecular Weight |

282.66 g/mol |

IUPAC Name |

magnesium;4,4-dimethylpentanoate |

InChI |

InChI=1S/2C7H14O2.Mg/c2*1-7(2,3)5-4-6(8)9;/h2*4-5H2,1-3H3,(H,8,9);/q;;+2/p-2 |

InChI Key |

FGPHTOKIUMAMAA-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCC(=O)[O-].CC(C)(C)CCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium neoheptanoate can be synthesized through several methods. One common method involves the reaction of magnesium oxide or magnesium hydroxide with neoheptanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as:

MgO+2C7H14O2→Mg(C7H14O2)2+H2O

Industrial Production Methods

In industrial settings, magnesium neoheptanoate is produced using large-scale reactors where magnesium metal or its compounds are reacted with neoheptanoic acid. The process involves maintaining optimal reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The product is then purified through filtration and crystallization techniques.

Chemical Reactions Analysis

General Reactivity of Magnesium Carboxylates

Magnesium salts of carboxylic acids (e.g., magnesium neoheptanoate) typically exhibit reactivity similar to other magnesium compounds. Key reaction pathways include:

a. Reaction with Acids

Magnesium carboxylates may react with stronger acids to liberate the carboxylic acid and form magnesium salts:

where HOOCR represents the carboxylic acid (e.g., neoheptanoic acid) .

b. Reaction with Bases

In alkaline conditions, magnesium carboxylates may form precipitates or complexes:

This aligns with magnesium’s tendency to precipitate hydroxides in basic environments .

c. Thermal Decomposition

Magnesium carboxylates often decompose upon heating, potentially releasing CO₂ and forming magnesium oxide:

This behavior is analogous to magnesium carbonate’s decomposition .

Limitations of Current Data

-

No Specific Studies : The provided sources lack direct experimental data on magnesium neoheptanoate.

-

Generalization Risks : Extrapolating reactivity from other magnesium salts introduces uncertainty due to neoheptanoate’s unique steric and electronic properties.

Hypothetical Reaction Pathways

Assuming magnesium neoheptanoate follows general magnesium carboxylate behavior, potential reactions could include:

| Reaction Type | Example Reaction | Key Products |

|---|---|---|

| Acidic Hydrolysis | MgCl₂, Neoheptanoic Acid | |

| Basic Hydrolysis | Mg(OH)₂ precipitate, Sodium Salt | |

| Thermal Decomposition | MgO, CO₂, Organic Byproducts |

Research Gaps and Recommendations

-

Synthesis Methods : No data exists on magnesium neoheptanoate’s preparation. Mechanochemical approaches (e.g., ball milling) used for other magnesium compounds could be explored.

-

Bioavailability : Magnesium’s bioavailability varies with ligand type (e.g., citrate vs. oxide) . Neoheptanoate’s impact on magnesium absorption warrants study.

-

Toxicology : Long-term safety of neoheptanoate as a magnesium ligand remains uncharacterized.

Scientific Research Applications

Food Science Applications

2.1 Food Fortification

Magnesium neoheptanoate can be utilized in food fortification strategies to enhance dietary magnesium levels in populations at risk of deficiency. This is particularly relevant given the decreasing magnesium levels in modern diets due to refined food processing methods .

2.2 Flavor Enhancement

The compound may also act as a flavor enhancer or stabilizer in various food products, similar to other magnesium salts like magnesium citrate, which are known for their roles in improving taste profiles while providing health benefits .

Agricultural Applications

3.1 Soil Amendment

As a source of magnesium, magnesium neoheptanoate could be used as a soil amendment to improve soil fertility and plant health. Magnesium is essential for photosynthesis and enzyme function in plants, making it crucial for crop yield and quality .

3.2 Animal Nutrition

In animal husbandry, magnesium supplementation is vital for livestock health. Magnesium neoheptanoate may serve as an effective supplement to ensure adequate magnesium levels in animal feed, promoting better growth rates and overall health .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of magnesium neoheptanoate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cofactor for numerous enzymes, facilitating biochemical reactions. It also plays a role in stabilizing cell membranes and regulating ion channels, which are crucial for cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

- Magnesium acetate

- Magnesium citrate

- Magnesium sulfate

- Magnesium chloride

Uniqueness

Magnesium neoheptanoate is unique due to its specific neoheptanoate ligand, which imparts distinct chemical and physical properties. Compared to other magnesium compounds, it offers enhanced stability and solubility, making it suitable for specialized applications in research and industry.

Biological Activity

Magnesium neoheptanoate is a magnesium salt derived from neoheptanoic acid, which has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Magnesium is an essential mineral involved in numerous physiological processes. It acts as a cofactor for over 600 enzymes, playing a critical role in metabolic functions, including ATP synthesis and calcium transport across cell membranes . Magnesium neoheptanoate, like other magnesium compounds, contributes to these processes but may also exhibit unique properties due to its specific structure.

- Bioavailability : Magnesium compounds vary in their bioavailability. Studies suggest that magnesium salts with organic acids, such as neoheptanoate, may have enhanced absorption compared to inorganic forms .

- Mechanism of Action : Magnesium ions can modulate various ion channels and neurotransmitter systems. They are known to inhibit NMDA receptors, which are critical for synaptic plasticity and memory function. This inhibition can prevent excitotoxicity associated with neurological disorders .

Biological Activity

The biological activity of magnesium neoheptanoate can be categorized into several key areas:

-

Neurological Effects :

- Research indicates that magnesium supplementation can improve cognitive function and memory. For instance, magnesium L-threonate has shown significant efficacy in enhancing memory performance in both animal models and human studies .

- A study involving elderly participants demonstrated that magnesium supplementation improved cognitive scores significantly compared to placebo .

-

Cardiovascular Health :

- Magnesium plays a crucial role in cardiovascular health by regulating blood pressure and heart rhythm. It acts as a calcium antagonist, helping to maintain vascular tone and reduce the risk of hypertension .

- The physiological effects of magnesium include promoting vasodilation and improving endothelial function.

- Metabolic Functions :

Case Studies and Research Findings

Several studies have investigated the effects of magnesium on health outcomes:

- Cognitive Function Study : A randomized controlled trial involving 109 healthy adults showed that participants receiving a magnesium L-threonate formulation exhibited significant improvements in memory tests compared to those receiving placebo (p = 0.003)【3】.

- Cardiovascular Impact : A meta-analysis highlighted that magnesium supplementation resulted in a statistically significant reduction in systolic blood pressure (mean difference: -2.00 mmHg) across various studies【1】.

Data Table: Summary of Key Findings

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.